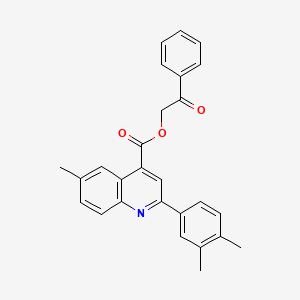

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate

Description

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 2-oxo-2-phenylethyl ester group and substituted quinoline core. The quinoline moiety features a 3,4-dimethylphenyl group at position 2 and a methyl group at position 4. This structure enhances lipophilicity and steric bulk, which may influence solubility, bioavailability, and intermolecular interactions . The compound’s carboxylic acid precursor, 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS 670232-64-1), has a molecular weight of 291.35 g/mol (C₁₉H₁₇NO₂), while esterification increases molecular weight and modifies physicochemical properties .

Properties

Molecular Formula |

C27H23NO3 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

phenacyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H23NO3/c1-17-9-12-24-22(13-17)23(15-25(28-24)21-11-10-18(2)19(3)14-21)27(30)31-16-26(29)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3 |

InChI Key |

MLTPBBJTFSMCOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, phenylacetic acid, and dimethylphenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of quinoline compounds exhibit various biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance:

- A study found that compounds with similar structures showed significant cytotoxicity against breast cancer cell lines (MCF-7) and colorectal cancer cells (HCT-116), with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial properties. The presence of specific functional groups enhances their activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Some studies suggest that quinoline compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Case Studies

-

Anticancer Activity Study :

- Researchers synthesized a series of quinoline derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced their anticancer efficacy, suggesting a structure-activity relationship that could guide future drug design .

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of several quinoline derivatives, including those structurally related to 2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate. The findings revealed potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobials .

Data Table: Biological Activities of Quinoline Derivatives

| Activity Type | Compound Type | Target Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Quinoline derivative | MCF-7 (breast cancer) | 1.9 - 7.52 μg/mL |

| Anticancer | Quinoline derivative | HCT-116 (colorectal) | 1.9 - 7.52 μg/mL |

| Antimicrobial | Quinoline derivative | Various pathogens | Potent against Gram+/- |

| Anti-inflammatory | Quinoline derivative | In vitro models | Significant reduction in inflammation markers |

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound’s structural analogs differ primarily in ester group substituents and quinoline ring modifications. Key comparisons are summarized below:

Key Observations:

Physicochemical and Crystallographic Properties

- Crystal Packing: Quinoline derivatives often form C–H···π and hydrogen-bonded networks. For example, methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () exhibits centrosymmetric dimers via C–H···π interactions, while weak C–H···O bonds propagate columns . The target compound’s methyl groups may promote tighter van der Waals interactions compared to halogenated analogs.

- Solubility : The benzyloxy group in CAS 353466-91-8 enhances solubility in organic solvents, whereas chlorine substituents (e.g., CID 1739416) may reduce it due to increased molecular weight and polarity .

Biological Activity

2-Oxo-2-phenylethyl 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate (commonly referred to as the compound) is a quinoline derivative that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process that includes the reaction of 2-hydroxyacetophenone with various reagents under controlled conditions. The final product is characterized by a complex structure featuring a quinoline core, which is known for its diverse biological properties.

Crystallographic Data:

- Molecular Formula: C26H21NO3

- Crystal System: Monoclinic

- Space Group: P21/c

- Unit Cell Dimensions:

- Å

- Å

- Å

Table 1 summarizes key crystallographic data:

| Parameter | Value |

|---|---|

| Molecular Weight | 413.46 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies show that modifications in the quinoline structure can enhance its cytotoxic effects against breast and lung cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

Quinoline derivatives are known to possess anti-inflammatory properties. The compound has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandins . This mechanism suggests its potential use in treating inflammatory diseases.

Study on Antiplatelet Activity

A notable study highlighted the antiplatelet activity of related quinoline compounds, suggesting that structural modifications could enhance their efficacy. The study found that certain derivatives could inhibit platelet aggregation by modulating nitric oxide synthase activity . Such findings indicate that the compound may also exhibit similar antiplatelet effects.

In Vivo Studies

In vivo studies on animal models have shown promising results regarding the safety and efficacy of quinoline derivatives, including our compound. These studies typically assess the pharmacokinetics and therapeutic index, providing insights into dosage and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.